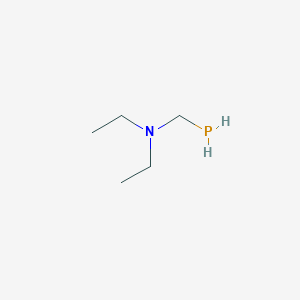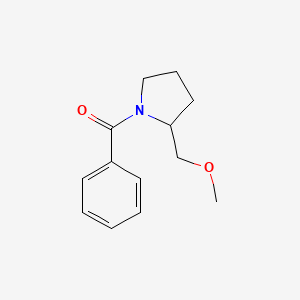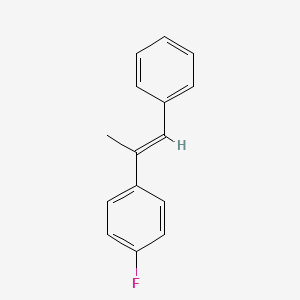
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound that belongs to the class of fluoroalkenes. This compound is characterized by the presence of a fluoro group attached to a benzene ring, which is further connected to a phenylpropene moiety. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene can be achieved through various synthetic routes. One common method involves the hydroarylation of unsymmetrical alkynes using carboxylates as directing groups. This process typically employs a catalyst system composed of [Ru(C6Me6)Cl2]2, potassium carbonate, guanidine carbonate, and mesitoic acid . The reaction conditions include carboxylate-directed ortho-C-H bond activation followed by regioselective addition to the alkyne C-C triple bond with concerted decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming fluoro-substituted alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Fluoro-substituted ketones or alcohols.
Reduction: Fluoro-substituted alkanes.
Substitution: Various fluoro-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The phenylpropene moiety can interact with hydrophobic pockets in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Similar structure but different stereochemistry.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Lacks the fluoro group, resulting in different chemical properties.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Contains additional substituents on the benzene ring, altering its reactivity.
Uniqueness
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is unique due to its (E)-configuration and the presence of the fluoro group, which imparts distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H13F |
|---|---|
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
1-fluoro-4-[(E)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C15H13F/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3/b12-11+ |
Clave InChI |
INIMWLSUJHDZTI-VAWYXSNFSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C2=CC=C(C=C2)F |
SMILES canónico |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
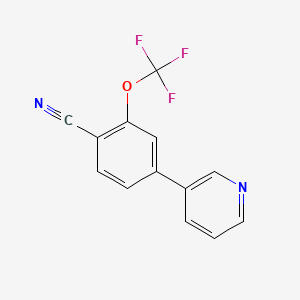
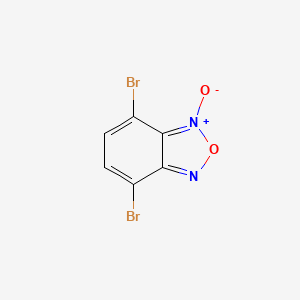

![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
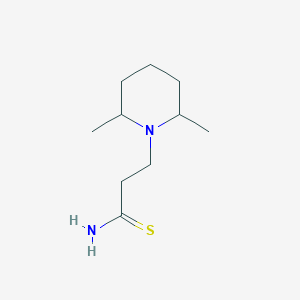
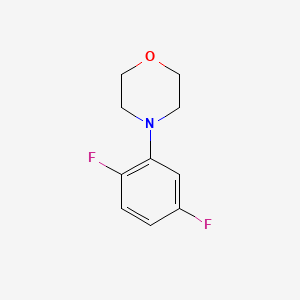

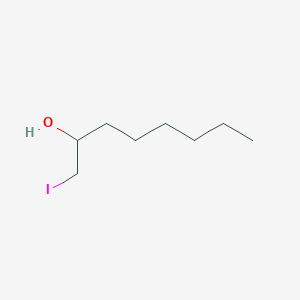
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
